molecular formula C9H13NO B11938650 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one CAS No. 936-85-6

3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one

Cat. No.: B11938650
CAS No.: 936-85-6
M. Wt: 151.21 g/mol
InChI Key: YJAFQWJBXHPEBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one is a heterocyclic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol This compound is part of the azepinone family, characterized by a seven-membered ring containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5,7-trimethylcycloheptanone with ammonia or primary amines in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and high-pressure reactions are often employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amines, and substituted azepinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one: C9H13NO

    1-ethyl-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one: C11H17NO

    1-(2-hydroxyethyl)-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one: C11H17NO2

Uniqueness

This compound is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and biological properties.

Properties

CAS No.

936-85-6

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3,5,7-trimethyl-1,3-dihydroazepin-2-one

InChI

InChI=1S/C9H13NO/c1-6-4-7(2)9(11)10-8(3)5-6/h4-5,7H,1-3H3,(H,10,11)

InChI Key

YJAFQWJBXHPEBM-UHFFFAOYSA-N

Canonical SMILES

CC1C=C(C=C(NC1=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.